trans-Hydroxy Praziquantel

Description

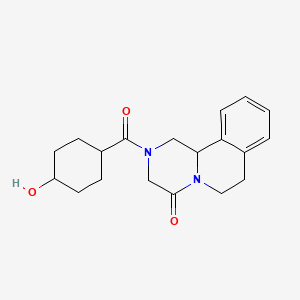

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928822, DTXSID901114356 | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60743-58-0, 134924-68-8, 134924-71-3 | |

| Record name | 4-Hydroxypraziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of trans-4-hydroxy Praziquantel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of trans-4-hydroxy praziquantel, a major metabolite of the anthelmintic drug praziquantel. This document outlines a multi-step synthetic pathway, detailing experimental protocols and purification methods. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1] Upon administration, praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP1A2), into various hydroxylated derivatives.[2][3] The principal human metabolite is trans-4-hydroxy praziquantel.[3] Understanding the synthesis and properties of this metabolite is crucial for structure-activity relationship (SAR) studies, the development of new anthelmintic agents, and for investigating the metabolic fate and potential activity of praziquantel.[4]

This guide details a four-step chemical synthesis to obtain trans-4-hydroxy praziquantel, commencing from commercially available praziquantel. The synthetic strategy involves the hydrolysis of praziquantel to a key amine intermediate, synthesis of a protected side chain, subsequent amide coupling, and a final deprotection step.

Synthetic Pathway Overview

The synthesis of trans-4-hydroxy praziquantel can be achieved through the following four-stage process:

-

Hydrolysis of Praziquantel: The commercially available praziquantel is hydrolyzed to yield praziquanamine.

-

Synthesis of the Protected Side Chain: trans-4-Hydroxycyclohexanecarboxylic acid is synthesized and its hydroxyl group is protected with a benzyl ether.

-

Amide Coupling: Praziquanamine is coupled with the protected trans-4-(benzyloxy)cyclohexanecarboxylic acid.

-

Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield the final product, trans-4-hydroxy praziquantel.

Experimental Protocols

Step 1: Synthesis of Praziquanamine

Praziquanamine is a key intermediate obtained by the acidic hydrolysis of praziquantel.

Protocol:

-

A suspension of praziquantel (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid (1:4 v/v) is heated at reflux for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with dichloromethane to remove any unreacted starting material.

-

The aqueous layer is then basified to pH 10-11 with a 2M sodium hydroxide solution.

-

The product is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude praziquanamine.

Purification:

The crude product is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Dichloromethane : Methanol : Triethylamine (90:9:1 v/v/v) |

| Expected Yield | 80-90% |

| Physical Appearance | White to pale yellow solid |

Table 1: Purification Parameters for Praziquanamine.

Step 2: Synthesis of trans-4-(Benzyloxy)cyclohexanecarboxylic Acid

This intermediate is prepared in a two-step sequence starting from p-hydroxybenzoic acid.

Protocol:

-

p-Hydroxybenzoic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or water in a high-pressure hydrogenation vessel.

-

A catalytic amount of a hydrogenation catalyst, such as 5% Rh/C or 5% Ru/C (typically 1-5 mol%), is added to the solution.

-

The vessel is purged with nitrogen and then pressurized with hydrogen gas (50-100 bar).

-

The reaction mixture is heated to 80-120 °C and stirred vigorously for 12-24 hours.

-

After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.

-

Isomerization to the more stable trans isomer is achieved by heating the mixture in the presence of a base such as sodium methoxide in methanol.

Purification:

The crude product is purified by recrystallization from a water/acetone mixture.

| Parameter | Value |

| Expected Yield | 70-85% (after isomerization and recrystallization) |

| Physical Appearance | White crystalline solid |

Table 2: Synthesis and Purification Parameters for trans-4-Hydroxycyclohexanecarboxylic Acid.

Protocol:

-

To a solution of trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in a suitable solvent like DMF, is added a base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

-

The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 eq).

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water and then acidified with 1M HCl.

-

The product is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Purification:

The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane : Ethyl Acetate (gradient elution from 9:1 to 7:3 v/v) |

| Expected Yield | 75-85% |

| Physical Appearance | White solid |

Table 3: Purification Parameters for trans-4-(Benzyloxy)cyclohexanecarboxylic Acid.

Step 3: Amide Coupling

Protocol:

-

To a solution of trans-4-(benzyloxy)cyclohexanecarboxylic acid (1.1 eq) in an anhydrous solvent such as dichloromethane or DMF, is added a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Praziquanamine (1.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Ethyl Acetate : Hexane (gradient elution from 1:4 to 1:1 v/v) |

| Expected Yield | 60-75% |

| Physical Appearance | White foam or solid |

Table 4: Purification Parameters for Protected trans-4-hydroxy Praziquantel.

Step 4: Deprotection by Hydrogenolysis

Protocol:

-

The protected trans-4-hydroxy praziquantel (1.0 eq) is dissolved in a solvent such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C, 10-20 wt%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (1-4 bar) at room temperature for 4-8 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

Purification:

The final product is purified by recrystallization.

| Parameter | Value |

| Recrystallization Solvent | Ethanol/Water or Acetone/Hexane |

| Expected Yield | 85-95% |

| Physical Appearance | White crystalline solid |

Table 5: Purification Parameters for trans-4-hydroxy Praziquantel.

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

| Compound | 1H NMR | 13C NMR | Mass Spectrometry (m/z) |

| Praziquanamine | Consistent with published data. | Consistent with published data. | [M+H]+ expected |

| trans-4-Hydroxycyclohexanecarboxylic Acid | Signals for cyclohexyl protons and hydroxyl proton. | Signals for carboxyl carbon and hydroxyl-bearing carbon. | [M-H]- expected |

| trans-4-(Benzyloxy)cyclohexanecarboxylic Acid | Signals for benzyl and cyclohexyl protons. | Signals for benzyl, carboxyl, and ether-linked carbons. | [M-H]- expected |

| Protected trans-4-hydroxy Praziquantel | Complex spectrum with signals for praziquantel core, cyclohexyl, and benzyl protons. | Multiple signals corresponding to the full carbon skeleton. | [M+H]+ expected |

| trans-4-hydroxy Praziquantel | Absence of benzyl proton signals; presence of hydroxyl proton. | Absence of benzyl carbon signals. | [M+H]+ expected |

Table 6: Expected Spectroscopic Data.

Logical Relationships in Synthesis

The successful synthesis of trans-4-hydroxy praziquantel is contingent on a series of dependent steps. The purity of the final product is directly influenced by the efficacy of the purification at each intermediate stage.

Conclusion

This technical guide provides a detailed and structured approach for the synthesis and purification of trans-4-hydroxy praziquantel. The outlined protocols, based on established chemical transformations, offer a reliable pathway for researchers to obtain this important metabolite for further investigation. Adherence to the described purification methods at each stage is critical to ensure the high purity of the final compound, which is essential for accurate biological and pharmacological studies.

References

The Biological Activity of Trans-4-Hydroxy Praziquantel Against Schistosoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of trans-4-hydroxy praziquantel (trans-4-OH-PZQ), the main human metabolite of the cornerstone schistosomiasis drug, Praziquantel (PZQ). While the parent (R)-PZQ enantiomer is the primary driver of antischistosomal activity, understanding the contribution and intrinsic properties of its metabolites is crucial for optimizing treatment strategies and addressing potential resistance. This document synthesizes quantitative data from key in vitro and in vivo studies, details relevant experimental protocols, and visualizes the metabolic and mechanistic pathways involved.

Quantitative Efficacy Data

The biological activity of trans-4-OH-PZQ has been evaluated against different Schistosoma species, primarily S. mansoni and S. haematobium. The data consistently shows that while the metabolite possesses intrinsic antischistosomal properties, its activity is significantly lower than that of the parent (R)-PZQ enantiomer.

In Vitro Activity

In vitro studies are essential for determining the direct effect of a compound on the parasite, independent of host metabolism. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that induces a 50% reduction in parasite viability or motility.

Table 1: In Vitro Activity (IC50, µg/mL) of PZQ Enantiomers and Metabolites against Adult Schistosoma mansoni

| Compound | IC50 (µg/mL) |

| (R)-Praziquantel | 0.02[1] |

| (S)-Praziquantel | 5.85[1] |

| (R)-trans-4'-hydroxy-PZQ | 4.08[1] |

| (R)-cis-4'-hydroxy-PZQ | 2.42[1] |

| (S)-trans-4'-hydroxy-PZQ | >100 (inactive)[1] |

| (S)-cis-4'-hydroxy-PZQ | >100 (inactive)[1] |

Data from Meister et al. (2014) shows that for S. mansoni, the (R)-trans-4'-hydroxy metabolite has an IC50 of 4.08 µg/mL, which is substantially higher than the highly active (R)-PZQ enantiomer (0.02 µg/mL)[1]. The (S) conformation metabolites were found to be inactive at concentrations up to 100 µg/mL[1].

Table 2: In Vitro Activity (IC50, µg/mL) of PZQ Enantiomers and Metabolites against Adult Schistosoma haematobium

| Compound | IC50 at 4h (µg/mL) | IC50 at 72h (µg/mL) |

| Racemic Praziquantel | 0.03[2][3] | 0.03[2][3] |

| (R)-Praziquantel | 0.007[2][3] | 0.01[2][3] |

| (S)-Praziquantel | 3.51[2][3] | 3.40[2][3] |

| trans-4-OH-PZQ | 1.47[2][3] | 1.47[2][3] |

Against S. haematobium, trans-4-OH-PZQ demonstrated an IC50 of 1.47 µg/mL, again showing lower potency than (R)-PZQ (IC50 of 0.007-0.01 µg/mL) but higher activity than (S)-PZQ[2][3]. Interestingly, the study noted that trans-4-OH-PZQ showed a 2.3 to 2.4-fold higher activity against S. haematobium compared to S. mansoni[3].

In Vivo Efficacy

In vivo studies, typically conducted in murine or hamster models, provide data on the drug's effectiveness within a host organism. Efficacy is often measured by worm burden reduction (WBR) and the dose required to eliminate 50% of the worm population (ED50). Currently, direct in vivo studies focusing solely on the administration of trans-4-OH-PZQ are limited, as research has prioritized the parent enantiomers.

Table 3: In Vivo Activity of PZQ Enantiomers against S. haematobium in Hamsters

| Compound | Dose (mg/kg) | Worm Burden Reduction (WBR) | ED50 (mg/kg) |

| (R)-Praziquantel | 125.0 | 98.5%[2][3] | 24.7[2][3] |

| 62.5 | 75.6%[2][3] | ||

| 31.0 | 73.3%[2][3] | ||

| (S)-Praziquantel | 500.0 | 94.1%[2][3] | 127.6[2][3] |

| 250.0 | 83.0%[2][3] | ||

| 125.0 | 46.7%[2][3] | ||

| Racemic Praziquantel | 250.0 | 99.3%[2][3] | Not Calculated |

These in vivo results for the parent compounds underscore the primary role of (R)-PZQ in the overall efficacy of the racemic drug[2][3]. While the trans-4-OH-PZQ metabolite is present in high concentrations in plasma after PZQ administration, its contribution to the overall worm burden reduction is considered minor compared to (R)-PZQ[1][4].

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

Praziquantel Metabolism

Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers[1]. Upon ingestion, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4[1]. The (R)-PZQ enantiomer is metabolized at a much higher rate than (S)-PZQ[1]. In humans, the main metabolite of (R)-PZQ is (R)-trans-4-hydroxy-praziquantel[1][5].

In Vitro Activity Assay Protocol (S. mansoni)

This protocol is based on the methodology described by Meister et al. (2014)[1].

-

Drug Preparation : Test compounds (PZQ enantiomers and metabolites) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL). These are then serially diluted in the culture medium to achieve final concentrations ranging from 0.01 to 100 µg/mL. The final DMSO concentration in the culture is kept non-lethal (e.g., 2%).

-

Parasite Collection : Adult S. mansoni worms are collected from the hepatic portal and mesenteric veins of infected mice (e.g., 7-8 weeks post-infection) via dissection.

-

Incubation : Four to six worms (mixed sexes) are placed in each well of a 24-well plate containing the drug dilutions or a drug-free control medium. Plates are incubated at 37°C in a 5% CO2 atmosphere.

-

Efficacy Assessment : The viability and motor activity of the worms are observed and scored microscopically at various time points (e.g., 4, 24, 48, 72 hours). Phenotypic changes, such as contraction, tegumental damage, and death, are recorded.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition or mortality against the drug concentrations and fitting the data to a dose-response curve.

In Vivo Activity Assay Protocol (S. haematobium)

This protocol is based on the methodology described by Kovač et al. (2017)[3].

-

Animal Model and Infection : Golden Syrian hamsters are infected with S. haematobium cercariae. The infection is allowed to mature to a chronic state (e.g., 12-14 weeks post-infection).

-

Drug Formulation and Administration : Test compounds are formulated for oral administration (e.g., dissolved in 7% Tween 80 and 3% ethanol). A single oral dose is administered to groups of infected hamsters via gavage. Doses for (R)-PZQ may range from 31.0 to 125.0 mg/kg, while (S)-PZQ may range from 125.0 to 500.0 mg/kg.

-

Worm Recovery : Approximately 21-23 days post-treatment, the hamsters are euthanized. Adult worms are recovered from the mesenteric veins and liver by perfusion.

-

Efficacy Assessment : The recovered worms from treated groups are counted and compared to the worm count from an untreated control group.

-

Data Analysis : The Worm Burden Reduction (WBR) is calculated using the formula: WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100. The ED50 is calculated from the dose-response data.

Mechanism of Action and Signaling Pathways

The precise molecular target of praziquantel remains an area of active research, but its mechanism is known to be dependent on the disruption of calcium homeostasis in the parasite[6].

PZQ's action is characterized by two primary effects:

-

Spasmodic Contraction : At low concentrations (0.005–0.1 μg/ml), PZQ causes an immediate increase in muscular motor activity, leading to sustained spasmodic contraction and paralysis of the worm[6]. This effect is linked to a rapid influx of extracellular Ca²⁺ into the parasite[6].

-

Tegumental Damage : At slightly higher concentrations, PZQ induces rapid and extensive vacuolization and rupture of the worm's outer surface, the tegument[6].

Recent studies have identified a specific schistosome transient receptor potential (TRP) channel, named Sm.TRPMPZQ , as a key target. PZQ is believed to activate this channel, leading to the downstream effects.

The activation of Sm.TRPMPZQ by (R)-PZQ leads to a massive and sustained influx of calcium ions[7]. This sudden increase in intracellular calcium triggers the spastic paralysis of the worm's musculature and initiates the processes that lead to severe damage to the tegument[6][7]. This ultimately results in the worms losing their grip on the mesenteric veins and being swept to the liver (a phenomenon known as "hepatic shift"), where they are cleared by the host's immune system[6]. While trans-4-OH-PZQ may interact with this or similar pathways, its significantly lower potency suggests a much weaker binding affinity or activation capacity for the target channel compared to the parent (R)-PZQ molecule.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Role of Metabolites in the Antischistosomal Action of Praziquantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. Administered as a racemic mixture of (R)- and (S)-enantiomers, its efficacy is almost exclusively attributed to the (R)-enantiomer. Following administration, PZQ undergoes extensive hepatic metabolism, leading to the formation of various hydroxylated metabolites. This technical guide synthesizes the current understanding of the mechanism of action of praziquantel, with a specific focus on the biological activity of its principal metabolites. Through a comprehensive review of in vitro and in vivo studies, it is evident that the metabolites of praziquantel play a negligible role in its antischistosomal properties. The parent molecule, (R)-praziquantel, is the primary effector, inducing a rapid influx of calcium into the parasite, leading to muscular paralysis and tegumental disruption.

Introduction

Praziquantel is the drug of choice for treating schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma.[1][2] It is administered as a racemic mixture, containing equal parts (R)- and (S)-praziquantel.[1][2] The anthelmintic activity of praziquantel is primarily attributed to the (R)-enantiomer, which disrupts calcium homeostasis in the parasite, causing muscle contraction and paralysis.[2][3] Praziquantel is extensively metabolized by the liver's cytochrome P450 enzyme system, with the main metabolites being cis- and trans-4'-hydroxy-praziquantel.[1][4] This guide provides an in-depth analysis of the mechanism of action of praziquantel and its metabolites, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways.

Praziquantel Metabolism and Pharmacokinetics

Praziquantel is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[4][5] The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP1A2, CYP2C19, and CYP3A4.[4] This metabolic process results in the formation of several hydroxylated metabolites, with the most abundant being cis- and trans-4'-hydroxy-praziquantel.[1] The metabolism of the (R)- and (S)-enantiomers is stereoselective, with (R)-PZQ being metabolized at a higher rate than (S)-PZQ.[1] In humans, the main metabolite is trans-4-OH-PZQ.[1]

Mechanism of Action: The Parent Compound Takes Center Stage

The antischistosomal activity of praziquantel is a direct consequence of its effect on the parasite's neuromuscular system and tegument (outer surface). The (R)-enantiomer is the pharmacologically active form.[2]

Disruption of Calcium Homeostasis

The primary mechanism of action of (R)-praziquantel involves the disruption of calcium ion homeostasis in the schistosome.[2][3] This leads to a rapid and sustained influx of calcium ions into the parasite's cells, causing a series of downstream effects:

-

Muscle Contraction and Paralysis: The sudden increase in intracellular calcium triggers severe muscle spasms and paralysis of the worm.[5][6]

-

Tegumental Damage: The influx of calcium also leads to vacuolization and disintegration of the schistosome's tegument, making it vulnerable to attack by the host's immune system.[5][7]

Molecular Target of Praziquantel

The precise molecular target of praziquantel is still a subject of active research, but evidence strongly points to a specific type of ion channel in the parasite.

-

Voltage-Gated Calcium Channels (VGCCs): A leading hypothesis for many years was that praziquantel targets the voltage-gated calcium channels of the schistosome. Specifically, a variant β-subunit of the parasite's VGCC is thought to be a key component in conferring sensitivity to the drug.[8][9][10]

-

Transient Receptor Potential Melastatin (TRPM) Ion Channel: More recent studies have identified a parasite-specific Transient Receptor Potential Melastatin (TRPMPZQ) ion channel as a high-affinity target for praziquantel.[6][11] Activation of this channel by (R)-praziquantel leads to the observed influx of cations, including calcium.[6]

The proposed signaling pathway for praziquantel's action is illustrated in the following diagram:

The Biological Activity of Praziquantel Metabolites: A Comparative Analysis

Extensive research has been conducted to determine if the metabolites of praziquantel contribute to its therapeutic effect. The overwhelming consensus from both in vitro and in vivo studies is that they do not.

In Vitro Studies

In vitro assays consistently demonstrate that the hydroxylated metabolites of praziquantel have significantly lower or no activity against Schistosoma worms compared to the parent (R)-enantiomer.

| Compound | Target Species | IC₅₀ (µg/mL) | Reference |

| (R)-Praziquantel | S. mansoni | 0.02 | [12] |

| (S)-Praziquantel | S. mansoni | 5.85 | [12] |

| (R)-trans-4'-hydroxy-PZQ | S. mansoni | 4.08 | [12] |

| (R)-cis-4'-hydroxy-PZQ | S. mansoni | 2.42 | [12] |

| (S)-trans-4'-hydroxy-PZQ | S. mansoni | > 100 | [12] |

| (S)-cis-4'-hydroxy-PZQ | S. mansoni | > 100 | [12] |

| (R)-Praziquantel | S. haematobium | 0.007 (4h), 0.01 (72h) | [13] |

| (S)-Praziquantel | S. haematobium | 3.51 (4h), 3.40 (72h) | [13] |

| trans-4-OH-PZQ | S. haematobium | 1.47 | [13] |

Table 1: Comparative in vitro activity (IC₅₀) of praziquantel and its metabolites.

In Vivo Studies

In vivo studies in animal models confirm the in vitro findings. The worm burden reduction achieved with praziquantel metabolites is significantly lower than that observed with the parent compound.

| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Target Species | Reference |

| (R)-Praziquantel | 400 | 100 | S. mansoni | [12] |

| (S)-Praziquantel | 400 | 19 | S. mansoni | [12] |

| (R)-Praziquantel | 125 | 98.5 | S. haematobium | [13] |

| (S)-Praziquantel | 250 | 83.0 | S. haematobium | [13] |

Table 2: In vivo efficacy of praziquantel enantiomers.

These data clearly indicate that the (R)-enantiomer of praziquantel is the main effector molecule responsible for the antischistosomal properties of the drug, while the (S)-enantiomer and the metabolites do not play a significant role.[12][14][15]

Experimental Methodologies

In Vitro Activity Assays

A common workflow for determining the in vitro activity of compounds against adult schistosomes is as follows:

Detailed Steps:

-

Worm Recovery: Adult Schistosoma worms are recovered from the mesenteric veins of experimentally infected mice.

-

Washing and Culture: The worms are washed multiple times in a suitable culture medium (e.g., RPMI 1640) to remove host cells and debris.

-

Drug Incubation: Worms are placed in 24-well plates containing culture medium and the test compounds at various concentrations. Control wells with no drug are also included.

-

Microscopic Evaluation: At specific time points (e.g., 4, 24, 48, and 72 hours), the worms are observed under a microscope to assess their motility and viability. A scoring system is often used to quantify the drug's effect.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of a drug that causes a 50% reduction in worm viability, is calculated from the dose-response data.

In Vivo Efficacy Studies

The in vivo efficacy of praziquantel and its metabolites is typically evaluated in a mouse model of schistosomiasis.

Detailed Steps:

-

Infection: Mice are infected with Schistosoma cercariae.

-

Drug Administration: After the worms have matured (typically 6-8 weeks post-infection), the mice are treated with a single oral dose of the test compound.

-

Worm Recovery and Counting: A set period after treatment (e.g., 2-3 weeks), the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion. The number of worms in each mouse is counted.

-

Worm Burden Reduction Calculation: The worm burden reduction is calculated by comparing the mean number of worms in the treated group to the mean number of worms in an untreated control group.

Conclusion

The evidence overwhelmingly indicates that the metabolites of praziquantel do not contribute significantly to its antischistosomal activity. The therapeutic efficacy of praziquantel is almost entirely due to the parent (R)-enantiomer, which acts by disrupting calcium homeostasis in the parasite. This understanding is critical for future drug development efforts aimed at improving upon the efficacy and formulation of praziquantel, as well as for designing strategies to combat any potential emergence of drug resistance. The focus of such efforts should remain on optimizing the delivery and action of the parent (R)-praziquantel molecule.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 7. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-gated calcium channel subunits from platyhelminths: potential role in praziquantel action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of Praziquantel Enantiomers and Main Metabolites Against Schistosoma mansoni [zora.uzh.ch]

- 13. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of trans-4-Hydroxy Praziquantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Administered as a racemic mixture, its therapeutic efficacy is primarily attributed to the (R)-enantiomer. Following administration, (R)-PZQ undergoes extensive first-pass metabolism in humans, leading to the formation of several hydroxylated derivatives. The principal metabolite, trans-4-hydroxy praziquantel (trans-4-OH-PZQ), has garnered significant interest due to its potential contribution to the overall activity and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of trans-4-hydroxy praziquantel. It details a plausible synthetic pathway, methods for purification, and a summary of its reported biological and pharmacokinetic properties, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Praziquantel was first discovered and developed in the 1970s by Bayer and E. Merck. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The anthelmintic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to the drug's characteristic bitter taste. In humans, the (R)-enantiomer is rapidly metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, to its main metabolite, trans-4-hydroxy praziquantel.[1] The discovery of this major metabolite has prompted further investigation into its own biological activity and pharmacokinetic profile to better understand the overall effects of praziquantel treatment.

Metabolic Pathway of Praziquantel

The metabolic conversion of (R)-praziquantel to trans-4-hydroxy praziquantel is a critical step in its biotransformation. This hydroxylation reaction occurs predominantly at the 4-position of the cyclohexyl ring. The process is stereoselective, with the trans-isomer being the major metabolite in humans.

Synthesis and Isolation of trans-4-Hydroxy Praziquantel

While trans-4-hydroxy praziquantel has been utilized in various biological studies, detailed experimental protocols for its chemical synthesis are not extensively documented in publicly available literature. However, a feasible synthetic strategy involves the coupling of an appropriate praziquantel precursor with a protected cyclohexanecarboxylic acid, followed by deprotection. The following section outlines a representative, multi-step experimental protocol based on this established chemical approach.

Proposed Synthetic Workflow

The synthesis of trans-4-hydroxy praziquantel can be conceptually approached in three main stages: preparation of the key intermediate, praziquanamine, followed by coupling with a protected trans-4-hydroxycyclohexanecarboxylic acid, and concluding with a deprotection step.

Detailed Experimental Protocols

Step 1: Synthesis of Praziquanamine from Praziquantel

-

Reaction Setup: To a solution of racemic praziquantel (1.0 eq) in ethanol, add a 2N aqueous solution of hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude praziquanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Step 2: Amide Coupling of Praziquanamine with trans-4-(Benzyloxy)cyclohexanecarboxylic Acid

-

Acid Chloride Formation: To a solution of trans-4-(benzyloxy)cyclohexanecarboxylic acid (1.1 eq) in an anhydrous solvent like dichloromethane, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

-

Coupling Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of praziquanamine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the protected trans-4-hydroxy praziquantel.

Step 3: Deprotection and Isolation of trans-4-Hydroxy Praziquantel

-

Reaction Setup: Dissolve the protected trans-4-hydroxy praziquantel (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude trans-4-hydroxy praziquantel.

-

Final Purification: Purify the final product by column chromatography on silica gel and/or recrystallization from a suitable solvent system to obtain pure trans-4-hydroxy praziquantel.

Quantitative Data

Biological Activity

The in vitro activity of trans-4-hydroxy praziquantel has been evaluated against different species of Schistosoma. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Compound | Schistosoma Species | Incubation Time (h) | IC50 (µg/mL) |

| Racemic trans-4-OH-PZQ | S. mansoni | 72 | Not active at 5 µg/mL |

| (R)-trans-4-OH-PZQ | S. mansoni | 72 | 4.08 |

| Racemic trans-4-OH-PZQ | S. haematobium | 4 | 1.47 |

| Racemic trans-4-OH-PZQ | S. haematobium | 72 | 1.47 |

Data compiled from multiple sources.[1]

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have provided valuable data on the in vivo disposition of trans-4-hydroxy praziquantel. The table below presents key pharmacokinetic parameters following oral administration of praziquantel.

| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| (R)-trans-4-OH-PZQ | 1.4 - 13.9 | 2.0 - 8.7 | 9.0 - 188.7 |

Values represent a range observed across different studies and patient populations.

Conclusion

trans-4-Hydroxy praziquantel is the major human metabolite of the therapeutically active (R)-enantiomer of praziquantel. While its direct anthelmintic activity appears to be lower than that of the parent compound, its significant in vivo concentrations necessitate a thorough understanding of its pharmacology and toxicology. The lack of a readily available, detailed synthetic protocol in the literature presents a challenge for researchers. The synthetic strategy and representative protocols outlined in this guide, based on established chemical principles, provide a valuable starting point for the laboratory-scale preparation of this important metabolite. The compiled quantitative data on its biological activity and pharmacokinetics further underscore its relevance in the overall therapeutic effect and safety profile of praziquantel. Further research, including the development of optimized and scalable synthetic routes, will be crucial for enabling more extensive investigations into the biological role of trans-4-hydroxy praziquantel.

References

An In-depth Technical Guide to the Stereochemistry of Hydroxy Praziquantel Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2][3] Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic efficacy is primarily attributed to the (R)-enantiomer.[1][4][5] The stereochemical properties of PZQ and its metabolites are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the stereochemistry of hydroxy praziquantel metabolites, focusing on their formation, biological activity, and the analytical methods used for their characterization.

Praziquantel undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation, leading to the formation of various metabolites.[6] The main metabolites are the cis- and trans-4'-hydroxy derivatives.[1][4] The metabolic process is highly stereoselective, with different cytochrome P450 (CYP) isoenzymes preferentially metabolizing each enantiomer, resulting in a complex mixture of stereoisomeric metabolites.[7] Understanding the stereochemistry of these metabolites is crucial for optimizing therapeutic strategies, potentially through the development of enantiomerically pure formulations.[4][8]

Stereoselective Metabolism of Praziquantel

The metabolism of praziquantel is a stereoselective process, with the (R)- and (S)-enantiomers following different metabolic pathways and rates.[1][7] The primary metabolic reactions are oxidations, leading to mono- and di-hydroxylated derivatives, followed by glucuronidation.[5][7]

(R)-Praziquantel Metabolism: (R)-PZQ is metabolized at a significantly higher rate than (S)-PZQ.[1] In humans, the major metabolite of (R)-PZQ is trans-4'-hydroxy-R-praziquantel (R-trans-4-OH-PZQ).[1][9] In rats, both cis- and trans-4'-hydroxy-R-praziquantel are major metabolites.[1][10]

(S)-Praziquantel Metabolism: (S)-PZQ is metabolized more slowly, leading to higher systemic exposure compared to (R)-PZQ.[7][9] Its metabolism results in the formation of other monohydroxylated metabolites, distinct from those derived from (R)-PZQ.[1][10]

Involvement of Cytochrome P450 Enzymes: Several cytochrome P450 enzymes are implicated in the metabolism of PZQ, with CYP3A4, CYP2C9, and CYP2C19 playing the most significant roles.[7] These enzymes exhibit different catalytic activities towards the PZQ enantiomers. For instance, CYP1A2 and CYP2C19 are primarily involved in the metabolism of (R)-PZQ, while CYP2C19 and CYP3A4 are the main enzymes responsible for (S)-PZQ metabolism.

Below is a diagram illustrating the metabolic pathway of Praziquantel.

Caption: Metabolic pathway of R- and S-praziquantel.

Pharmacological Activity of Hydroxy Metabolites

The antischistosomal activity of praziquantel resides almost exclusively in the (R)-enantiomer.[1][11] The hydroxylated metabolites of (R)-PZQ retain some activity, although it is significantly lower than that of the parent compound. In contrast, the (S)-enantiomer and its metabolites are largely inactive.[1][2][3]

A study evaluating the in vitro activity against Schistosoma mansoni revealed that (R)-PZQ is several orders of magnitude more potent than its metabolites and the (S)-enantiomer.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro activity and pharmacokinetic parameters of praziquantel enantiomers and their major metabolites.

Table 1: In Vitro Activity (IC50) against S. mansoni

| Compound | IC50 (µg/mL) vs. Adult Worms[1] | IC50 (µg/mL) vs. NTS*[1] |

| (R)-PZQ | 0.04 | 0.03 |

| (S)-PZQ | >100 | 40.0 |

| Racemic PZQ | 0.08 | Not Reported |

| (R)-cis-4'-OH-PZQ | Not Reported | 34.3 |

| (R)-trans-4'-OH-PZQ | Not Reported | 28.5 |

| Racemic trans-4'-OH-PZQ | Not Reported | 133 |

| (S)-cis-4'-OH-PZQ | >100 | Not Reported |

| (S)-trans-4'-OH-PZQ | >100 | Not Reported |

*NTS: Newly transformed schistosomula

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Analyte | Cmax (µg/mL)[9] | AUC0–24h (µg/mL*h)[9] | t1/2 (h)[9] |

| (R)-PZQ | ~0.2 | 1.1 | 1.1 |

| (S)-PZQ | 0.9 | 9.0 | Not Reported |

| (R)-trans-4'-OH-PZQ | Not Reported | 188.7 | 6.4 |

Experimental Protocols

Detailed methodologies are essential for the accurate study of praziquantel's stereoselective metabolism and pharmacokinetics.

5.1. Chiral Separation of PZQ and its Metabolites

A common method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12]

-

Chromatographic Column: A chiral stationary phase, such as a cellulose-based column, is used to separate the enantiomers.

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and a buffer is used. The exact composition is optimized to achieve baseline separation of all stereoisomers.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the parent drug and its metabolites in biological matrices like plasma and urine.

5.2. In Vitro Metabolism Studies

These studies are crucial for identifying the enzymes involved in PZQ metabolism.[7]

-

Incubation System: Human liver microsomes or recombinant human CYP enzymes are incubated with the individual PZQ enantiomers or the racemic mixture.

-

Cofactors: An NADPH-generating system is required to support the activity of CYP enzymes.

-

Analysis: After incubation, the reaction is stopped, and the mixture is analyzed by a chiral LC-MS/MS method to identify and quantify the formed metabolites.

Below is a workflow diagram for a typical in vitro metabolism study.

Caption: Workflow for in vitro metabolism of praziquantel.

Conclusion

The stereochemistry of hydroxy praziquantel metabolites plays a pivotal role in the drug's overall disposition and efficacy. The pronounced differences in the metabolic pathways and biological activities of the (R)- and (S)-enantiomers and their respective metabolites underscore the importance of stereospecific analysis in both preclinical and clinical studies. A deeper understanding of these stereochemical aspects can inform the development of improved schistosomiasis therapies, such as enantiopure (R)-praziquantel formulations, which may offer an enhanced therapeutic index with reduced side effects. Future research should continue to elucidate the complete metabolic profile of both enantiomers and further characterize the pharmacological and toxicological properties of all major metabolites.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the stereoselective metabolism of praziquantel after incubation with rat liver microsomes by capillary electrophoresis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Biotransformation of Praziquantel to trans-4-hydroxy Praziquantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praziquantel (PZQ), the cornerstone of treatment for schistosomiasis, undergoes extensive and complex metabolism primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of its major human metabolite, trans-4-hydroxy praziquantel (trans-4-OH-PZQ), is a critical step influencing the drug's pharmacokinetics and overall therapeutic profile. This technical guide provides a detailed examination of the specific CYP isozymes responsible for this biotransformation, presenting quantitative kinetic data, comprehensive experimental protocols for in vitro analysis, and visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of PZQ metabolism is paramount for optimizing its clinical use, predicting drug-drug interactions, and guiding the development of next-generation antischistosomal agents.

Introduction

Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being responsible for its anthelmintic activity. The drug is subject to a significant first-pass effect, with the liver being the primary site of its metabolism. The hydroxylation of PZQ to its main metabolite, trans-4-OH-PZQ, is a key metabolic pathway. This conversion is catalyzed by several isoforms of the cytochrome P450 system. The rate and extent of this metabolism can vary among individuals due to genetic polymorphisms in CYP enzymes, leading to interindividual differences in drug exposure and, potentially, clinical outcomes.[1][2]

Cytochrome P450 Isozymes in trans-4-hydroxy Praziquantel Formation

Multiple CYP isozymes have been identified as being involved in the metabolism of praziquantel.[1] In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have elucidated the relative contributions of these isozymes to the formation of hydroxylated metabolites. The primary enzymes involved in the formation of 4-hydroxy praziquantel are CYP1A2, CYP2C19, and CYP3A4.[3][4][5]

The metabolism of PZQ is enantioselective. (R)-PZQ is primarily metabolized by CYP1A2 and CYP2C19, while (S)-PZQ is mainly a substrate for CYP2C19 and CYP3A4.[3][6]

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the formation of hydroxylated praziquantel metabolites by the major contributing CYP isozymes. These data are crucial for developing pharmacokinetic models and predicting in vivo clearance.

Table 1: Michaelis-Menten Kinetic Parameters for Hydroxylated Metabolite Formation from Racemic Praziquantel in Human Liver Microsomes

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg protein) |

| 4-OH-PZQ | 10.3 | 288 | 27.96 |

| X-OH-PZQ* | 4.8 | 667 | 138.96 |

*Note: X-OH-PZQ is another mono-hydroxylated metabolite.[3]

Table 2: Michaelis-Menten Kinetic Parameters for 4-OH-PZQ Formation from Praziquantel Enantiomers by Recombinant Human CYP Isozymes

| CYP Isozyme | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, μL/min/pmol CYP) |

| CYP1A2 | (R)-PZQ | 11.2 | 0.84 | 75.0 |

| (S)-PZQ | 18.5 | 0.15 | 8.1 | |

| CYP2C19 | (R)-PZQ | 15.3 | 0.70 | 45.8 |

| (S)-PZQ | 14.8 | 0.36 | 24.3 |

Data synthesized from Kapungu et al. (2020).[3]

Table 3: Apparent Michaelis-Menten Constant (Km) for the Formation of Mono-oxidized Metabolites by Recombinant CYP2C9 and CYP3A4

| CYP Isozyme | Substrate | Metabolite | Apparent Km (μM) |

| CYP2C9 | (R,S)-PZQ | Metabolite IV | 11.3 |

| Metabolite V | 13.5 | ||

| Metabolite VII | 15.1 | ||

| (R)-PZQ | Metabolite IV | 10.8 | |

| Metabolite V | 12.9 | ||

| Metabolite VII | 14.3 | ||

| (S)-PZQ | Metabolite IV | 12.1 | |

| Metabolite V | 14.2 | ||

| Metabolite VII | 16.0 | ||

| CYP3A4 | (R,S)-PZQ | Metabolite IV | 23.4 |

| Metabolite V | 25.1 | ||

| Metabolite VII | 27.8 | ||

| (R)-PZQ | Metabolite IV | 21.9 | |

| Metabolite V | 23.6 | ||

| Metabolite VII | 26.3 | ||

| (S)-PZQ | Metabolite IV | 25.2 | |

| Metabolite V | 27.0 | ||

| Metabolite VII | 29.7 |

Note: Metabolite IV was the major mono-oxidized metabolite formed in HLM in this study. The exact position of hydroxylation for metabolites V and VII was not specified.[4]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to determine the formation of trans-4-hydroxy praziquantel.

In Vitro Incubation with Human Liver Microsomes or Recombinant CYPs

Objective: To quantify the formation of trans-4-hydroxy praziquantel from praziquantel and to determine the kinetic parameters (Km and Vmax).

Materials:

-

Praziquantel (racemic, (R)-, and (S)-enantiomers)

-

trans-4-hydroxy praziquantel standard

-

Human Liver Microsomes (HLMs) or recombinant human CYP isozymes (e.g., CYP1A2, CYP2C19, CYP3A4)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., praziquantel-d11 or a structurally similar compound)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare the incubation mixtures (final volume, e.g., 200 µL) containing potassium phosphate buffer, MgCl₂ (e.g., 5 mM), and either HLMs (e.g., 0.2 mg/mL) or a specific recombinant CYP enzyme (e.g., 15 pmol for CYP1A2).[3][4]

-

Add varying concentrations of praziquantel (or its enantiomers) dissolved in a suitable solvent (e.g., methanol, ensuring the final solvent concentration is low, typically <1%). For kinetic studies, a range of substrate concentrations bracketing the expected Km should be used (e.g., 2–150 μM).[4]

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the substrate to partition into the microsomal membranes.[4]

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a predetermined time that is within the linear range of metabolite formation (e.g., 15 minutes).[3] Linearity with respect to time and protein concentration should be established in preliminary experiments.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[4] This step also serves to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the samples vigorously.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for a sufficient time (e.g., 15 minutes) to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a new tube or an autosampler vial for analysis.

-

Analytical Methodology: LC-MS/MS

Objective: To separate and quantify praziquantel and trans-4-hydroxy praziquantel in the incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source, capable of tandem mass spectrometry (MS/MS).

Typical LC Conditions:

-

Column: A reversed-phase C18 column is commonly used. For chiral separation of enantiomers, a specific chiral column (e.g., Chiralcel OJ-R) is required.[7]

-

Mobile Phase: A gradient of aqueous and organic solvents, often with a modifier like formic acid. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]

-

Injection Volume: A small volume, such as 5 µL, is typically injected.[8]

Typical MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for praziquantel, trans-4-hydroxy praziquantel, and the internal standard need to be determined and optimized.

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentrations of the analytes in the experimental samples are then determined from this calibration curve.

Mandatory Visualizations

Metabolic Pathway of Praziquantel to trans-4-hydroxy Praziquantel

Caption: Metabolic conversion of Praziquantel to its major metabolite.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for determining in vitro PZQ metabolism.

Conclusion

The metabolism of praziquantel to trans-4-hydroxy praziquantel is a multifaceted process orchestrated by several key cytochrome P450 isozymes, with CYP1A2, CYP2C19, and CYP3A4 playing prominent roles. The enantioselective nature of this metabolism underscores the complexity of PZQ's pharmacokinetics. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers engaged in the study of PZQ metabolism. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, interpreting clinical variability in patient response, and advancing the development of improved schistosomiasis therapies. Further research into the regulatory mechanisms governing the expression of these CYP enzymes will provide deeper insights into the factors influencing praziquantel's disposition and efficacy.

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pharmacology of (R)-trans-4-hydroxy-praziquantel: An In-depth Technical Guide on the Main Human Metabolite of Praziquantel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. Administered as a racemic mixture, PZQ undergoes extensive and rapid first-pass metabolism in humans, primarily mediated by cytochrome P450 (CYP) enzymes. The principal human metabolite is (R)-trans-4-hydroxy-praziquantel (trans-4-OH-PZQ). While long considered to possess negligible anthelmintic properties compared to the parent (R)-PZQ enantiomer, emerging evidence necessitates a more nuanced understanding of its pharmacological profile. This technical guide provides a comprehensive overview of the pharmacology of trans-4-OH-PZQ, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development efforts in the field of anthelmintics.

Introduction

Praziquantel (PZQ) is the recommended treatment for all forms of schistosomiasis and is widely used in mass drug administration programs. It is administered as a racemate, a 1:1 mixture of (R)- and (S)-enantiomers. The anthelmintic activity is almost exclusively attributed to the (R)-enantiomer, which disrupts calcium homeostasis in the parasite, leading to muscular paralysis and death.[1] Following oral administration, PZQ is rapidly absorbed and extensively metabolized by the liver, with less than 0.1% of the dose excreted unchanged in the urine.[2]

The primary metabolic pathway is hydroxylation, catalyzed mainly by CYP3A4, CYP1A2, CYP2C19, and CYP2C9.[3] In humans, the major metabolite formed is trans-4-OH-PZQ, predominantly from the (R)-PZQ enantiomer.[4][5] Understanding the pharmacological activity and pharmacokinetic profile of this major metabolite is crucial for a complete picture of praziquantel's in vivo action, for optimizing dosing strategies, and for the development of new anthelmintic agents.

Metabolic Pathway of Praziquantel

Praziquantel is extensively metabolized by hepatic cytochrome P450 enzymes. The primary reaction is the hydroxylation of the cyclohexyl ring, leading to the formation of cis- and trans-4-hydroxy-praziquantel. In humans, the trans-isomer is the predominant metabolite.[4] The (R)-enantiomer of PZQ is the primary substrate for this transformation.

Quantitative Pharmacological Data

The anthelmintic activity of trans-4-OH-PZQ has been evaluated in several in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Activity against Schistosoma Species

| Compound | Species | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h | Reference |

| (R)-PZQ | S. haematobium | 0.007 | 0.01 | [6] |

| (S)-PZQ | S. haematobium | 3.51 | 3.40 | [6] |

| Racemic PZQ | S. haematobium | 0.03 | 0.03 | [6] |

| (R)-trans-4-OH-PZQ | S. haematobium | 1.47 | 1.47 | [6] |

| (R)-PZQ | S. mansoni | 0.02 | - | [4] |

| (S)-PZQ | S. mansoni | 5.85 | - | [4] |

| (R)-trans-4-OH-PZQ | S. mansoni | 4.08 | - | [4] |

| (R)-cis-4-OH-PZQ | S. mansoni | 2.42 | - | [4] |

Table 2: In-Vivo Activity against Schistosoma haematobium in Hamsters

| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ | 125.0 | 98.5 | [6] |

| (R)-PZQ | 62.5 | 75.6 | [6] |

| (R)-PZQ | 31.0 | 73.3 | [6] |

| (S)-PZQ | 500.0 | 94.1 | [6] |

| (S)-PZQ | 250.0 | 83.0 | [6] |

| (S)-PZQ | 125.0 | 46.7 | [6] |

| Racemic PZQ | 250.0 | 99.3 | [6] |

No in-vivo worm burden reduction data for (R)-trans-4-OH-PZQ was available in the reviewed literature.

Table 3: Pharmacokinetic Parameters in Opisthorchis viverrini-Infected Patients

| Analyte | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg/mL*h) | t1/2 (h) | Reference |

| (R)-PZQ | 0.2 | 7.0 | 1.1 | 1.1 | |

| (S)-PZQ | 0.9 | 7.0 | 9.0 | 3.3 | |

| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the pharmacology of trans-4-OH-PZQ.

In-Vitro Activity Assay against Adult Schistosoma

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of compounds against adult schistosomes.

Protocol Details:

-

Drug Preparation: Stock solutions of test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., ≤0.3%) to avoid toxicity to the worms.[6]

-

Worm Collection: Adult Schistosoma worms are collected from the hepatic portal and mesenteric veins of infected hamsters (e.g., 3 months post-infection).[6]

-

Incubation: A set number of worms (e.g., 4-6 of both sexes) are placed in each well of a 24-well plate containing the drug dilutions or a vehicle control (medium with the same percentage of DMSO as the drug wells). Plates are incubated at 37°C in a 5% CO2 atmosphere.[4]

-

Evaluation: At specified time points (e.g., 4 and 72 hours), the viability and motility of the worms are assessed microscopically. A scoring system is often used to quantify the effect of the compound.[4]

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the worm's motility or viability, are calculated from the dose-response curves.

In-Vivo Efficacy Study in the Hamster Model

This protocol describes the general methodology for assessing the in-vivo efficacy of anthelmintic compounds.

Protocol Details:

-

Animal Infection: Golden Syrian hamsters are infected with a specific number of Schistosoma cercariae. The infection is allowed to establish for a period (e.g., 3 months) to ensure the presence of adult worms.[6]

-

Drug Administration: Infected hamsters are treated with a single oral dose of the test compound or vehicle control.[6]

-

Worm Burden Determination: After a set period post-treatment (e.g., 10 days), the hamsters are euthanized, and the adult worms are recovered from the intestinal veins and liver. The number of worms is counted and, in some cases, sexed.[6]

-

Efficacy Calculation: The worm burden reduction (WBR) is calculated by comparing the mean number of worms in the treated groups to that in the untreated control group.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of praziquantel enantiomers and trans-4-OH-PZQ in plasma.

Protocol Details:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard (e.g., a deuterated analog of praziquantel) is added to correct for variations in sample processing and instrument response.

-

Chromatographic Separation: The supernatant after centrifugation is injected into a liquid chromatography system. A chiral column is essential to separate the (R)- and (S)-enantiomers of praziquantel. The mobile phase composition and gradient are optimized to achieve good separation of the analytes.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization in positive mode), and specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and provides high selectivity and sensitivity.

-

Quantification: The concentration of each analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.

Discussion and Future Directions

The available data indicate that (R)-trans-4-hydroxy-praziquantel possesses measurable, albeit significantly lower, in-vitro anthelmintic activity against Schistosoma species compared to the parent (R)-praziquantel.[4][6] The IC50 values for the metabolite are in the low microgram per milliliter range, whereas for (R)-PZQ, they are in the nanogram per milliliter range.

Of particular note are the pharmacokinetic data from infected patients, which show that the systemic exposure (AUC) to (R)-trans-4-OH-PZQ is substantially higher than that of the parent enantiomers. This raises the important question of whether the high circulating concentrations of the metabolite could contribute to the overall therapeutic effect of praziquantel, despite its lower intrinsic potency.

Future research should focus on:

-

In-vivo efficacy studies: The direct in-vivo anthelmintic activity of (R)-trans-4-OH-PZQ needs to be determined to understand its potential contribution to worm burden reduction.

-

Mechanism of action studies: Investigating whether the metabolite shares the same mechanism of action as the parent drug (i.e., disruption of calcium homeostasis) would be valuable.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrating the pharmacokinetic profiles and in-vitro potencies of both the parent drug and its major metabolite into PK/PD models could provide a more accurate prediction of the overall in-vivo efficacy of praziquantel.

-

Drug-drug interaction studies: A deeper understanding of how co-administered drugs that inhibit or induce the metabolizing CYP enzymes affect the levels of both praziquantel and its active metabolite is crucial for optimizing treatment in patients with comorbidities.

Conclusion

While (R)-praziquantel is unequivocally the primary active moiety of racemic praziquantel, its main human metabolite, (R)-trans-4-hydroxy-praziquantel, exhibits a distinct pharmacological profile characterized by lower intrinsic anthelmintic activity but significantly higher systemic exposure. A comprehensive understanding of the pharmacology of this metabolite is essential for a complete appreciation of the in-vivo action of praziquantel. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to refine existing schistosomiasis therapies and discover novel anthelmintic agents.

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of trans-4-hydroxy Praziquantel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-hydroxy praziquantel is a major metabolite of Praziquantel, a crucial anthelmintic drug widely used in the treatment of schistosomiasis and other parasitic infections. The pharmacological and toxicological profile of this metabolite is of significant interest in drug development and clinical pharmacology. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the structural elucidation of trans-4-hydroxy praziquantel, detailing the experimental methodologies and summarizing the key analytical data.

Synthesis and Purification

The stereoselective synthesis of trans-4-hydroxy praziquantel enantiomers is a critical step for detailed structural and biological studies. A common approach involves the resolution of a key intermediate, praziquanamine, followed by coupling with a protected cyclohexanecarboxylic acid and subsequent deprotection.

General Synthetic Pathway

The synthesis of the four 4'-hydroxy derivatives of praziquantel can be achieved through a multi-step process starting from the resolution of praziquanamine enantiomers. This is followed by a coupling reaction with cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids and a final hydrogenolysis step to deprotect the 4'-hydroxyl group on the cyclohexane ring.

Caption: General synthetic route to trans-4-hydroxy praziquantel.

Experimental Protocol: Synthesis of (R)-(–)-trans-4-hydroxy-PZQ

A detailed experimental protocol for the synthesis of the enantiomerically pure (R)-(–)-trans-4-hydroxy-PZQ has been described. The process starts with the resolution of praziquanamine and proceeds through several steps to yield the final product.

Materials and Reagents:

-

(R)-Praziquanamine